molecular formula C17H17N3O4S B2809626 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-67-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2809626
CAS No.: 851943-67-4
M. Wt: 359.4
InChI Key: RVIZGEFASPRUOA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core with a 5-oxo group and a carboxamide substituent at position 6. This compound belongs to a broader class of thiazolopyrimidine derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-23-13-4-3-11(9-14(13)24-2)5-6-18-15(21)12-10-19-17-20(16(12)22)7-8-25-17/h3-4,7-10H,5-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIZGEFASPRUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo-pyrimidine family, characterized by the presence of both thiazole and pyrimidine rings. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • IUPAC Name : this compound

Antiviral Activity

Research has indicated that derivatives of thiazolo-pyrimidines exhibit notable antiviral properties. For instance, compounds similar to this compound have been tested against various viruses. In vitro studies demonstrated that certain thiazole derivatives effectively inhibited viral replication in cell cultures infected with herpes simplex virus (HSV) and other viral pathogens .

Anticancer Properties

The compound's potential as an anticancer agent is supported by various studies. Thiazole-containing compounds have shown efficacy in inhibiting tumor cell proliferation. For example, a study indicated that thiazole derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the apoptotic pathway .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer TypeMechanism of ActionReference
Thiazolo-Pyrimidine DerivativeHepG2 (Liver)Induction of apoptosis via caspase activation
Thiazole AnalogueMCF-7 (Breast)Inhibition of tubulin polymerization
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo...Various cancersModulation of cell cycle proteins

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. These interactions lead to modulation of key biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Receptor Modulation : Binding to cellular receptors can alter signaling pathways associated with cell growth and apoptosis.
  • DNA Interaction : Some thiazole derivatives exhibit the ability to intercalate DNA, disrupting replication processes.

Case Studies and Research Findings

Several case studies have explored the efficacy of thiazolo-pyrimidine derivatives:

  • Antiviral Efficacy : A study demonstrated that a related thiazole derivative significantly reduced viral load in HSV-infected Vero cells with an IC50 value indicating effective inhibition at low concentrations .
  • Antitumor Activity : Research involving animal models showed that administration of thiazolo-pyrimidine compounds resulted in reduced tumor size and increased survival rates compared to control groups .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. The thiazolo-pyrimidine framework is known for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that derivatives of this compound can inhibit the growth of various cancer types, including breast and lung cancer cells.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics in response to rising antibiotic resistance.

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the dimethoxyphenyl group is believed to enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal tissues.

Pharmacological Applications

1. Anti-inflammatory Activity
this compound has shown promise in reducing inflammation in various animal models. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property positions it as a potential therapeutic agent for inflammatory diseases.

2. Antidiabetic Effects
Emerging research suggests that this compound may play a role in glucose metabolism regulation and insulin sensitivity enhancement. In vitro studies indicate that it can stimulate glucose uptake in muscle cells, which could be beneficial for managing type 2 diabetes.

Agrochemical Research

1. Pesticidal Properties
The unique structure of this compound suggests potential applications as a botanical pesticide. Its ability to disrupt biological processes in pests while being less harmful to non-target organisms makes it an attractive candidate for sustainable agriculture practices.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below based on substitutions, functional groups, and pharmacological implications:

Table 1: Structural Comparison
Compound Name Core Structure Position 5 Substituent Position 6 Substituent Position 3/7 Substituents Key Features
Target Compound Thiazolo[3,2-a]pyrimidine-5-oxo None (5-oxo) N-[2-(3,4-dimethoxyphenyl)ethyl]carboxamide None 3,4-Dimethoxyphenethyl chain enhances lipophilicity and H-bonding
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide () Thiazolo[3,2-a]pyrimidine-5-oxo 4-Methoxyphenyl N-phenylcarboxamide 7-Methyl Direct phenyl substitution reduces side-chain flexibility; 4-methoxy group lowers electron density compared to 3,4-dimethoxy
N-[2-(4-Methoxyphenyl)ethyl]-5-oxo-...carboxamide () Thiazolo[3,2-a]pyrimidine-5-oxo None N-[2-(4-methoxyphenyl)ethyl]carboxamide None 4-Methoxy group decreases steric hindrance compared to 3,4-dimethoxy; may alter metabolic stability
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-...carboxylate () Thiazolo[3,2-a]pyrimidine-5-oxo 4-Bromophenyl Ethyl carboxylate 7-Methyl Bromine increases steric bulk; ester group reduces H-bonding capacity vs. carboxamide
3-(8-Hydroxyquinolin-5-yl)-7-methylthio-...carbonitrile () Thiazolo[3,2-a]pyrimidine-5-oxo 8-Hydroxyquinolin-5-yl Carbonitrile 7-Methylthio Nitrile group enhances electron-withdrawing effects; quinolinyl moiety may improve intercalation in DNA
Key Observations:
  • Substituent Position : The 3,4-dimethoxyphenyl group in the target compound offers higher electron-donating capacity and lipophilicity than analogs with single methoxy () or bromo () groups.
  • Carboxamide vs.
  • Side-Chain Flexibility : The ethyl linker in the target compound allows conformational flexibility, unlike rigid phenyl-substituted analogs ().

Pharmacological and Physicochemical Properties

Table 2: Property Comparison
Compound Name LogP* Solubility (mg/mL) Bioactivity (IC50/EC50) Key Applications
Target Compound ~3.2 (predicted) Low (lipophilic) Not reported (analog-based inference) Antimicrobial, anticancer (hypothesized)
Compound ~2.8 Moderate (polar phenyl group) Antimicrobial (MIC: 12.5 µg/mL) Antibacterial
Compound ~3.5 Very low (bromophenyl) Anticancer (IC50: 8.7 µM) Oncology
Compound ~2.9 Low (carbonitrile) Antimicrobial (MIC: 6.25 µg/mL) Broad-spectrum antibiotics
Key Observations:
  • Lipophilicity : The 3,4-dimethoxy group in the target compound likely increases LogP compared to analogs with single methoxy () but reduces it relative to bromophenyl derivatives ().
  • Bioactivity : Carboxamide-containing analogs (target, ) show better antimicrobial activity than ester derivatives, possibly due to enhanced target interactions.

Structure-Activity Relationship (SAR)

  • 3,4-Dimethoxy Group : Enhances membrane permeability and π-π stacking with aromatic residues in target proteins .
  • Ethyl Linker : Balances flexibility and rigidity, optimizing binding pocket accommodation.
  • Carboxamide : Critical for hydrogen bonding with enzymatic active sites (e.g., kinase or protease targets) .

Q & A

Basic: What are the standard synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves coupling a thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative with 2-(3,4-dimethoxyphenyl)ethylamine. Key steps include:

  • Precursor Preparation : Reacting 5-oxo-thiazolopyrimidine-6-carboxylic acid with chloroacetic acid or its derivatives under reflux in acetic acid/acetic anhydride mixtures to activate the carboxyl group .
  • Amide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) in polar aprotic solvents (DMF or dichloromethane) to facilitate coupling with the phenethylamine substituent .
  • Optimization : Reaction yields are improved by controlling temperature (70–90°C), solvent purity, and stoichiometric ratios (1:1.2 for amine:acid). Monitoring via TLC or HPLC ensures intermediate purity .

Advanced: How can structure-activity relationships (SAR) be systematically studied for substituents on the 3,4-dimethoxyphenyl moiety?

Methodological Answer:
SAR studies require:

  • Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling on the phenyl ring .
  • Biological Assays : Test derivatives for target affinity (e.g., kinase inhibition) using enzymatic assays (IC50 determination) and cellular models (e.g., proliferation assays in cancer lines) .
  • Computational Analysis : Perform molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with binding energies to targets like ATP-binding pockets .

Basic: What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>95%) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in DMSO-d6 to confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm) .
    • IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and thiazole ring vibrations at ~1550 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can contradictory data on biological activity across studies be resolved?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
  • Cellular Context : Compare activity across cell lines with differing expression levels of target proteins (e.g., Western blot validation) .
  • Solubility Effects : Use co-solvents (DMSO ≤0.1%) and measure solubility via nephelometry to rule out false negatives from precipitation .

Basic: What computational methods are used to predict the compound’s binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with proteins (e.g., kinases). Parameters include:
    • Grid box centered on the ATP-binding site.
    • Flexible ligand sampling with Lamarckian genetic algorithms .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability, analyzing RMSD and hydrogen bond occupancy .

Advanced: How can Density Functional Theory (DFT) elucidate the compound’s electronic properties and reactivity?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G(d) basis sets to calculate bond lengths/angles and compare with X-ray data .
  • Frontier Molecular Orbitals : Compute HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., carboxamide as a H-bond donor) .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis to map electrostatic potential surfaces, guiding derivative design .

Basic: What strategies are employed to improve the compound’s stability in aqueous buffers for in vitro studies?

Methodological Answer:

  • pH Optimization : Use phosphate buffers (pH 7.4) to minimize hydrolysis of the carboxamide group .
  • Lyophilization : Prepare stock solutions in DMSO and lyophilize for long-term storage (-80°C).
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .

Advanced: How can X-ray crystallography validate the compound’s conformation in complex with target proteins?

Methodological Answer:

  • Co-crystallization : Mix the compound with purified protein (e.g., kinase) in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 10% PEG 3350.
  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) to collect diffraction data (2.0 Å resolution).
  • Refinement : Refine structures with Phenix, analyzing Fo-Fc maps to confirm ligand placement and key interactions (e.g., H-bonds with hinge regions) .

Basic: What are the key considerations for designing in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Formulation : Use PEG-400/saline (40:60) for intravenous administration to enhance solubility .
  • Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h) post-dose. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., demethylation of methoxy groups) .

Advanced: How can cryo-EM complement crystallography in studying the compound’s interaction with large protein complexes?

Methodological Answer:

  • Sample Preparation : Vitrify complexes (compound bound to 80S ribosome or proteasome) on graphene oxide grids .
  • Data Processing : Use RELION for 3D reconstruction, focusing on local resolution around the ligand-binding site.
  • Validation : Overlay cryo-EM density with DFT-calculated ligand conformations to confirm binding poses .

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